2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the cyano group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core can interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar biological activities.
Cyanoacetate derivatives: Compounds with a cyanoacetate group that can undergo similar chemical reactions.
Uniqueness
2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1005261-85-7 |
---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C21H26N4O3/c1-14-10-15(2)13-25(12-14)20-19(16(11-22)21(26)28-9-8-27-3)23-17-6-4-5-7-18(17)24-20/h4-7,14-16H,8-10,12-13H2,1-3H3 |
InChI Key |
MAZVPMCHVDAIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.